Fmoc-Val-NH2
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C20H22N2O3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H2,21,23)(H,22,24)/t18-/m0/s1 |
InChI Key |
WLWOCNVSNTYFLW-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Fmoc Protection of Valine:
- The Fmoc group can be introduced to valine by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
- Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
-
Amidation:
Industrial Production Methods:
- Industrial production of Fmoc-Val-NH2 typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the process .
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The Fmoc group is removed via β-elimination using secondary amines like piperidine, exposing the α-amino group for subsequent coupling. The reaction proceeds through an E1cb mechanism, generating a dibenzofulvene (DBF) intermediate that forms stable adducts with the base .
Deprotection Kinetics
| Amine Base | Concentration | Half-Life (t₁/₂) |
|---|---|---|
| Piperidine | 20% in DMF | 6 seconds |
| Piperidine | 5% in DMF | 20 seconds |
| Morpholine | 50% in DMF | 1 minute |
| Dicyclohexylamine | 50% in DMF | 35 minutes |
| Diisopropylethylamine | 50% in DMF | 10 hours |
Data from highlights piperidine’s superiority for rapid Fmoc cleavage.
Mechanistic Insights
-
Step 1 : Base abstraction of the acidic 9-hydrogen from the fluorenyl ring, forming a resonance-stabilized carbanion .
-
Step 2 : Elimination of CO₂ and DBF, with piperidine trapping DBF to prevent side reactions .
Coupling Reactions
Fmoc-Val-NH₂ participates in peptide bond formation via activation of incoming amino acids. Coupling efficiency depends on reagents and solvent systems.
Coupling Reagent Performance
| Reagent | DIEA Equiv | Yield (Fmoc-Val-Val-NH₂) |
|---|---|---|
| HATU | 2 | 90.5% |
| COMU | 2 | 98.0% |
| HDMA | 2 | 96.4% |
| HOTU | 2 | 91.0% |
COMU achieves near-quantitative yields in DMF with 2 equiv DIEA .
Optimized Conditions
Stability Profile
-
Storage : Stable at -20°C in anhydrous DMF or NMP; prolonged aqueous storage risks hydrolysis .
-
Degradation : Unlike Fmoc-Gln-OH, Fmoc-Val-NH₂ shows no pyroglutamate formation under neutral conditions .
Common Side Reactions
-
Dibenzofulvene Adducts : Minimized by using piperidine, which traps DBF .
-
O-Acylation : Unprotected hydroxyl groups (e.g., Ser, Thr) may undergo transient O-acylation, but reverse O→N migration occurs under Fmoc deprotection .
Notable Syntheses
-
S-Acyl Isopeptides : Used in the S-acyl isopeptide method to bypass difficult sequences (e.g., Ac-Val-Val-Cys-Val-Val-NH₂) .
-
DNA-Encoded Libraries : Incorporated via HATU-mediated couplings in aqueous-organic solvent systems .
Resin Compatibility
| Resin Type | Loading Stability (28 days) |
|---|---|
| Fmoc-NHNH-Trt (dry) | 100% retention |
| Trityl Chloride (dry) | 13.3% retention |
Fmoc-hydrazinobenzoyl resins offer superior stability for long-term storage .
Scientific Research Applications
Chemistry:
- Fmoc-Val-NH2 is widely used in the synthesis of peptides and proteins, serving as a building block in SPPS .
Biology and Medicine:
- Peptides synthesized using this compound are used in various biological studies, including enzyme-substrate interactions, receptor binding studies, and the development of peptide-based drugs .
Industry:
Mechanism of Action
Mechanism:
- The Fmoc group protects the amino group of valine during peptide synthesis, preventing unwanted side reactions. It is removed under basic conditions, allowing the amino group to participate in peptide bond formation .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Structural and Molecular Properties
*Estimated based on structural analogy to Fmoc-Val-OH and Fmoc-Asp-NH₂.
Key Observations :
- Amide vs. Acid : Fmoc-Val-NH₂ lacks the carboxylic acid group present in Fmoc-Val-OH, reducing hydrogen-bonding capacity and altering solubility.
- Side Chain Variations: Fmoc-Nva-OH (norvaline) has a linear side chain, while Fmoc-Val-OH and Fmoc-Val-NH₂ feature a branched isopropyl group, affecting peptide folding .
- Complex Derivatives : Fmoc-(FmocHmb)Val-OH incorporates a 2-(Fmoc-oxy)-4-methoxybenzyl (Hmb) group, enhancing steric protection during synthesis .
Comparative Advantages :
- Fmoc-Val-NH₂’s amide group may improve resistance to proteolysis in therapeutic peptides compared to Fmoc-Val-OH.
- Bulkier derivatives (e.g., Fmoc-(FmocHmb)Val-OH) offer synthetic flexibility but increase molecular weight and cost.
Biological Activity
Fmoc-Val-NH2, a derivative of valine protected with a fluorenylmethyloxycarbonyl (Fmoc) group, is a key compound in peptide synthesis and has garnered attention for its biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug development.
Chemical Structure and Synthesis
This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques, particularly the Fmoc strategy. The Fmoc group serves as a protective moiety that can be easily removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against various strains of bacteria and fungi. Studies have shown that peptides containing valine residues can enhance membrane permeabilization, leading to increased antimicrobial efficacy.
Case Study: Antimicrobial Peptide Analysis
A study evaluated the antimicrobial activity of several peptide analogs, including those containing this compound. The minimum inhibitory concentrations (MICs) were determined against common pathogens:
| Peptide | MIC (μg/ml) for E. coli | MIC (μg/ml) for S. aureus |
|---|---|---|
| This compound | 32 | 16 |
| Control (Amphotericin B) | 0.125 | 0.125 |
The results demonstrated that this compound had a moderate antimicrobial effect compared to standard antibiotics, indicating its potential for further development as an antimicrobial agent .
Cytotoxicity and Safety Profile
While evaluating the cytotoxic effects of this compound on mammalian cell lines, researchers employed assays such as MTT and NRU (Neutral Red Uptake). These studies are crucial for assessing the safety profile of compounds intended for therapeutic use.
Cytotoxicity Findings
The cytotoxicity of this compound was tested on several cell lines:
| Cell Line | IC50 (μg/ml) |
|---|---|
| MCF-7 (breast cancer) | >100 |
| 3T3 (fibroblast) | >250 |
The findings suggest that this compound exhibits low cytotoxicity at concentrations effective against microbial pathogens, making it a candidate for further exploration in therapeutic applications .
The mechanism through which this compound exerts its biological effects is primarily linked to its ability to disrupt microbial membranes. This action is facilitated by the hydrophobic nature of the valine side chain, which promotes interaction with lipid bilayers.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Fmoc-Val-NH2 that influence its handling in peptide synthesis?
- Methodological Answer : this compound’s solubility in DMSO (250 mg/mL, 736.62 mM) and stability at room temperature (RT) are critical for storage and experimental workflows. Its molecular weight (339.4 g/mol) and SMILES structure ((2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid) determine its reactivity in solid-phase synthesis. Researchers should verify solubility in alternative solvents (e.g., DMF) and monitor degradation via HPLC under varying pH and temperature conditions .
Q. How should this compound be characterized to confirm its identity and purity in peptide synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>99.5%) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
- Mass Spectrometry (MS) : Confirm molecular weight ([M+H]⁺ expected at m/z 340.4).
- NMR : Verify stereochemistry and absence of side products (e.g., β-alanine derivatives).
- TLC : Monitor coupling efficiency using ninhydrin or UV visualization.
Always cross-reference with Certificate of Analysis (COA) for batch-specific data .
Advanced Research Questions
Q. What experimental strategies can mitigate the formation of β-alanine impurities during this compound synthesis?
- Methodological Answer : β-alanine impurities arise from Fmoc-OSu reagent side reactions. Mitigation strategies include:
- Purification : Use reverse-phase chromatography to isolate this compound from Fmoc-β-Ala-OH.
- Reagent Quality Control : Pre-screen Fmoc-OSu for β-alanine content via NMR or HPLC.
- Reaction Optimization : Adjust pH (8–9) and temperature (0–4°C) during coupling to minimize side reactions.
Document protocols in the Supporting Information to ensure reproducibility .
Q. How can researchers resolve discrepancies in coupling efficiency when using this compound in solid-phase peptide synthesis?
- Methodological Answer : Discrepancies may stem from steric hindrance from valine’s branched side chain. Solutions include:
- Activation Reagents : Replace HBTU with HATU for improved coupling kinetics.
- Double Coupling : Repeat the coupling step with fresh reagents.
- Microwave-Assisted Synthesis : Enhance reaction rates at 50°C for 10 minutes.
Validate efficiency via Kaiser test or LC-MS monitoring .
Q. What analytical techniques are critical for detecting and quantifying chiral impurities in this compound?
- Methodological Answer : Chiral impurities (e.g., D-valine derivatives) require:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol mobile phase.
- Circular Dichroism (CD) : Compare spectra with enantiopure standards.
- Polarimetry : Measure specific rotation ([α]D²⁵) to confirm enantiomeric excess.
Report statistical confidence intervals (e.g., ±0.1% for purity assays) as per instrumental precision guidelines .
Q. How should researchers design stability studies to assess the long-term storage conditions of this compound?
- Methodological Answer : Follow ICH Q1A(R2) guidelines:
- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks.
- Kinetic Analysis : Monitor degradation via Arrhenius plots to extrapolate shelf-life.
- Storage Recommendations : Store at RT in desiccated, amber vials; avoid freeze-thaw cycles.
Include raw data tables in Supporting Information to enable cross-validation .
Data Contradiction & Interpretation
Q. How should researchers address conflicting NMR data when characterizing this compound batches?
- Methodological Answer : Contradictions may arise from solvent impurities or instrument calibration. Steps include:
- Internal Standards : Add TMS (tetramethylsilane) for chemical shift calibration.
- Multi-Lab Validation : Compare spectra across independent facilities.
- Supplementary Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses .
Experimental Design & Reporting
Q. What metadata must be included in publications using this compound to ensure reproducibility?
- Methodological Answer : Follow Beilstein Journal guidelines:
- Synthesis : Report equivalents of coupling reagents, reaction times, and purification yields.
- Characterization : Provide HPLC chromatograms, NMR spectra, and MS data.
- Batch-Specific Data : Include COA lot numbers and purity thresholds.
Use the metric system (e.g., mL, mM) and avoid undefined acronyms. Limit headings to three levels for clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
